![molecular formula C25H21FN2O4S B2918955 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate CAS No. 851094-25-2](/img/structure/B2918955.png)
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate
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Description
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate is a useful research compound. Its molecular formula is C25H21FN2O4S and its molecular weight is 464.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Conformations
A study focused on the synthesis of closely related tetrahydro-1H-pyrazolo compounds, which includes similar structural motifs to the compound . These compounds exhibit varied molecular conformations and are linked through hydrogen bonding, showcasing their potential in the design of molecular frameworks with specific chemical and physical properties (Sagar et al., 2017).
Antimicrobial Evaluation
Another research explored the antimicrobial activities of novel pyrazolopyrimidines, which incorporate phenylsulfonyl groups. The findings indicated that certain derivatives exhibited antimicrobial activity exceeding that of reference drugs, suggesting the chemical's potential use in developing new antimicrobial agents (Alsaedi et al., 2019).
Material Synthesis
Research on aromatic polyamides based on ether-sulfone-dicarboxylic acids, including synthesis and characterization, reveals the compound's utility in creating materials with desirable physical and chemical properties, such as solubility in polar solvents and high thermal stability (Hsiao & Huang, 1997).
Luminescence Sensing
A study on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrates the compound's application in luminescence sensing, particularly for detecting benzaldehyde-based derivatives. This highlights its potential in developing sensitive and selective chemical sensors (Shi et al., 2015).
Cyclooxygenase-2 (COX-2) Inhibitory Activity
Research on substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity, including design, synthesis, and in vitro activity evaluation, showcases the compound's relevance in pharmaceutical research, particularly in developing inhibitors with potential therapeutic applications (Alexiou & Demopoulos, 2010).
properties
IUPAC Name |
[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-9-14-22(17(2)15-16)28-24(32-25(29)19-10-12-20(26)13-11-19)23(18(3)27-28)33(30,31)21-7-5-4-6-8-21/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEVGKBVXXKSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 4-fluorobenzoate |
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